molecular formula C9H16O2 B2884983 [1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol CAS No. 2013194-26-6

[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol

Cat. No.: B2884983
CAS No.: 2013194-26-6
M. Wt: 156.225
InChI Key: XITAXMBSLQZMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol: is an organic compound characterized by a cyclopentene ring substituted with a methoxyethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol typically involves the reaction of cyclopent-3-en-1-ylmethanol with 2-methoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or sulfonates are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other oxidizing agents.

    Reduction: LiAlH₄, NaBH₄, and other reducing agents.

    Substitution: Alkyl halides, sulfonates, and other nucleophiles.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving alcohols. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.

Medicine: In medicinal chemistry, this compound can be explored for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

    Cyclopent-3-en-1-ylmethanol: Lacks the methoxyethyl group, resulting in different reactivity and applications.

    2-Methoxyethylcyclopentane: Saturated analog with different chemical properties.

    Cyclopent-3-en-1-ylmethoxyethane: Similar structure but with an ether linkage instead of a hydroxyl group.

Uniqueness: [1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol is unique due to the presence of both a methoxyethyl group and a hydroxyl group on the cyclopentene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[1-(2-methoxyethyl)cyclopent-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-11-7-6-9(8-10)4-2-3-5-9/h2-3,10H,4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITAXMBSLQZMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC=CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.